![molecular formula C16H18BrNO2 B11637499 [(5-Bromo-2-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11637499.png)
[(5-Bromo-2-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine
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Overview
Description
[(5-Bromo-2-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine is an organic compound that features a bromine atom and methoxy groups attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-2-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to a series of reactions, including acetylation, bromination, and deacetylation, to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and methoxylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(5-Bromo-2-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted benzylamine derivatives.
Scientific Research Applications
[(5-Bromo-2-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(5-Bromo-2-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in modulating its activity and binding affinity. The compound may act as an agonist or antagonist, depending on the target and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: This compound is structurally similar but contains an iodine atom instead of bromine.
5-Bromo-2-methyl-2-pentene: Another brominated compound with different structural features and applications.
Uniqueness
[(5-Bromo-2-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine is unique due to its specific combination of bromine and methoxy groups, which confer distinct chemical and biological properties
Biological Activity
[(5-Bromo-2-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine, also known as N-[(5-bromo-2-methoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine, is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activities, synthesis, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is C17H20BrNO2, with a molecular weight of approximately 350.25 g/mol. It features a bromine atom and methoxy groups that significantly influence its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H20BrNO2 |
Molecular Weight | 350.25 g/mol |
Density | 1.285 g/cm³ |
Boiling Point | 443.9 °C |
Flash Point | 222.3 °C |
LogP | 4.1895 |
Research indicates that compounds similar to this compound may exhibit a variety of biological activities, including:
- Antidepressant Effects : Some analogs have shown potential in modulating serotonin pathways, suggesting antidepressant properties.
- Antimicrobial Activity : The presence of bromine and methoxy groups can enhance the compound's interaction with microbial targets, leading to antibacterial and antifungal effects.
- Neuroactive Properties : Similar compounds have been reported to affect neurotransmitter systems, indicating potential use in treating neurological disorders.
Case Studies and Research Findings
- Clinical Observations : A case study involving a related compound, 25I-NBOMe (a potent analog), highlighted severe physiological responses such as tachycardia and agitation following exposure. This underscores the importance of understanding the pharmacodynamics of compounds within this class .
- Comparative Analysis : A comparative study on various phenethylamine derivatives revealed that structural modifications significantly impact their biological profiles. For instance, the introduction of halogen atoms (like bromine) often enhances binding affinity to certain receptors .
Synthesis Methods
The synthesis of this compound can be achieved through several multi-step synthetic routes. Key steps typically include:
- Bromination : Introduction of the bromine atom at the 5-position on the phenyl ring.
- Methoxylation : Addition of methoxy groups at specific positions to enhance solubility and biological activity.
- Amine Coupling : Formation of the amine linkage through reductive amination techniques.
These synthetic strategies are crucial for optimizing yield and purity for further biological testing.
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its therapeutic potential. Interaction studies often involve:
- Receptor Binding Assays : These assays help determine the affinity of the compound for various receptors, particularly those involved in neurotransmission.
- Metabolic Profiling : Characterization of metabolic pathways is vital for predicting pharmacokinetics and potential toxicity.
Properties
Molecular Formula |
C16H18BrNO2 |
---|---|
Molecular Weight |
336.22 g/mol |
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-1-(2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C16H18BrNO2/c1-19-15-6-4-3-5-12(15)10-18-11-13-9-14(17)7-8-16(13)20-2/h3-9,18H,10-11H2,1-2H3 |
InChI Key |
PADZYLUAUOMXDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCC2=CC=CC=C2OC |
Origin of Product |
United States |
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